molecular formula C17H23NO3 B2530999 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide CAS No. 900007-15-0

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide

Cat. No.: B2530999
CAS No.: 900007-15-0
M. Wt: 289.375
InChI Key: ZHBXRGPNFGVJQL-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide: is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic core, 1,4-dioxaspiro[4.4]nonane, can be synthesized through a cyclization reaction involving diols and aldehydes under acidic conditions.

    Attachment of the Benzamide Group: The spirocyclic intermediate is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic oxygen atoms, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the nucleophilic attack.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Amines or alcohols depending on the specific reduction pathway.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Medically, this compound has potential applications in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The benzamide moiety can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide
  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzenesulfonamide
  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide

Uniqueness

Compared to these similar compounds, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide is unique due to the specific positioning of the dimethyl groups on the benzamide ring. This structural variation can lead to differences in reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-12-5-6-14(9-13(12)2)16(19)18-10-15-11-20-17(21-15)7-3-4-8-17/h5-6,9,15H,3-4,7-8,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBXRGPNFGVJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2COC3(O2)CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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